Methyl octyl carbonate
Overview
Description
Methyl octyl carbonate, also known as Methyl 2-nonynoate, is a type of organic carbonate or organocarbonate . It is an ester of carbonic acid and consists of a carbonyl group flanked by two alkoxy groups . It has a green type odor and flavor .
Synthesis Analysis
The synthesis of an ester, such as this compound, can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves a base-assisted synthesis of unsymmetrical carbonates from alcohols with dimethyl carbonate . The reaction is influenced by the strength of the base employed, and potassium t-butoxide was found to be the best promoter for this reaction .Molecular Structure Analysis
The molecular formula of this compound is C10H20O3 . It has an average mass of 188.264 Da and a monoisotopic mass of 188.141251 Da . The structure consists of a carbonyl group flanked by two alkoxy groups .Chemical Reactions Analysis
As an ester of carbonic acid, this compound is related to esters and ethers . The general structure of these carbonates is R−O−C(=O)−O−R’, where R and R’ represent organic groups . The reaction of alcohols with dimethyl carbonate to give organic carbonates is considered to be an eco-friendly ‘‘carbonylation’’ route .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.2640 . It has a green type odor and flavor . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Catalysis
- Methyl octyl carbonate, similar to other alkyl carbonates, has significant applications in synthesis and catalysis. For instance, a study demonstrated the synthesis of propylene carbonate from propylene oxide and carbon dioxide using a supercritical CO2-ionic liquid system, highlighting the potential of similar alkyl carbonates in synthesis processes (Kawanami, Sasaki, Matsui, & Ikushima, 2003).
- Another research found that Lewis-acid catalyzed synthesis could create novel bio-based cyclic carbonates from ricinoleic acid, showcasing the versatility of alkyl carbonates in the formation of cyclic carbonates (Narra, Rachapudi, Vemulapalli, & Korlipara, 2016).
Material Science and Surface Modification
- Alkyl carbonates like this compound are also relevant in material science, particularly in modifying surfaces for microfluidic systems. One study on the chemical modification of polymers for microfluidic applications suggests the broader utility of alkyl carbonates in surface treatment and material engineering (Soper, Henry, Vaidya, Galloway, Wabuyele, & McCarley, 2002).
Energy and Battery Technology
- In the field of energy and battery technology, alkyl carbonates, including this compound, are considered key components. They play a significant role in the solid electrolyte interphase (SEI) in Li and Na ion batteries, crucial for performance, cycle life, and safety (Schafzahl, Ehmann, Kriechbaum, Sattelkow, Ganner, Plank, Wilkening, & Freunberger, 2018).
Green Chemistry and Environmental Applications
- This compound, like other methyl alkyl carbonates, is significant in green chemistry, providing safer alternatives to toxic reagents in methylation and carbonylation processes. This is exemplified in studies exploring the eco-friendly properties of dimethyl carbonate, a close relative to this compound, in various synthesis processes (Tundo & Selva, 2002).
Safety and Hazards
When handling Methyl octyl carbonate, it is recommended to use it only in an area equipped with a safety shower . Ensure that eyewash stations and safety showers are close to the workstation location . Ensure adequate ventilation and avoid breathing vapours/dust . Contact with eyes, skin, and clothing should be avoided, and repeated exposure should be avoided .
Properties
IUPAC Name |
methyl octyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-8-9-13-10(11)12-2/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSDSFWGKQOBHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423605 | |
Record name | Methyl octyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63450-34-0 | |
Record name | Methyl octyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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